The synthesis of 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one can be achieved through multiple synthetic routes. One common method involves the formation of the pyrone ring followed by the introduction of hydroxyl and ethoxymethyl groups. Key steps in the synthesis include:
Specific reaction conditions such as temperature, solvent choice (e.g., ethanol or dichloromethane), and catalysts (e.g., Lewis acids) are critical for optimizing yields and purity .
The molecular formula of 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one is , with a molecular weight of approximately 186.16 g/mol. Its structural features include:
The InChI key for this compound is TWAONCHXNZRCCW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
The geometry around the pyran ring is largely planar due to the sp² hybridization of the carbon atoms involved in double bonding with oxygen. The presence of hydroxyl groups introduces potential for intramolecular hydrogen bonding, influencing its reactivity and solubility properties.
2-(ethoxymethyl)-3,5-dihydroxypyran-4-one participates in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and solvent polarity, which can significantly affect product distribution and yield .
The mechanism of action for 2-(ethoxymethyl)-3,5-dihydroxypyran-4-one primarily relates to its biological activity. It has been shown to exhibit antioxidant properties due to its ability to donate hydrogen atoms from hydroxyl groups, neutralizing free radicals. This mechanism is crucial for its potential therapeutic applications in preventing oxidative stress-related diseases.
In biochemical pathways, it may interact with various enzymes or receptors, although specific targets remain to be fully elucidated through further research .
2-(ethoxymethyl)-3,5-dihydroxypyran-4-one has several scientific applications:
Research continues into its full range of applications across various fields including medicinal chemistry and natural product synthesis .
Pyranone compounds are systematically classified based on ring saturation and substituent patterns:
Table 1: Structural Classification of Key Pyran-4-one Derivatives
Compound Type | Ring Saturation | Representative Example | Characteristic Features |
---|---|---|---|
2H-Pyran-4-one | Unsaturated | Patulin (mycotoxin) | Planar ring; strong UV absorption |
3,6-Dihydro-2H-pyran-4-one | Partially saturated | Argutone (this compound) | Enolizable β-diketone; chiral centers |
Tetrahydropyran-4-one | Fully saturated | D-Glucono-1,5-lactone | Chair conformation; no conjugation |
Argutone belongs to the 3,6-dihydro-2H-pyran-4-one subclass, featuring a non-aromatic ring with reduced C5-C6 bond. Its scaffold graph (OC1CCOCC1) confirms a heterocyclic ring with an exocyclic ethoxymethyl group [1]. The 3,5-dihydroxy-4-one moiety creates a β-triketone-like system capable of keto-enol tautomerism, influencing hydrogen bonding and metal chelation.
Table 2: Physicochemical Properties of 2-(Ethoxymethyl)-3,5-dihydroxypyran-4-one
Property | Value | Method/Tool | Significance |
---|---|---|---|
Molecular weight | 172.16 g/mol | RDKit | Low MW enhances bioavailability |
Log P | 0.0 | RDKit | Balanced lipophilicity |
Topological polar surface area | 69.92 Ų | RDKit | High polarity; favors solubility |
Hydrogen bond acceptors | 5 | RDKit | Enhances water solubility |
Hydrogen bond donors | 2 | RDKit | Facilitates target binding |
Solubility (ESOL) | Very soluble | SwissADME | Supports oral absorption |
Rotatable bonds | 3 | RDKit | Moderate molecular flexibility |
Functional group modifications critically alter pyranone reactivity and pharmacokinetics:
Ethoxymethyl Group (C2 Substituent):The -CH₂OCH₂CH₃ moiety enhances lipophilicity relative to methyl analogues (Log P = 0.0 vs. -0.5 for hydroxymethyl variants) [1] [6]. This group also acts as a metabolically labile protecting group mimic—similar to tetrahydropyranyl (THP) ethers used in alcohol protection—allowing controlled release in biological systems [6]. Its electron-donating nature slightly modulates the ring’s electron density, evidenced by NMR shifts [2] [5].
Hydroxyl Groups (C3/C5):The 3,5-dihydroxy configuration creates an intramolecular hydrogen-bonding network, stabilizing the enolized form and lowering the pKₐ (~8–10). This promotes solubility (SwissADME: "very soluble") and enables metal chelation [1] [4]. Bioavailability predictions (SwissADME: 0.55) reflect a balance between solubility and membrane permeability [1].
Stereochemical Complexity:While argutone lacks chiral centers, related 3,4-dihydroxypyran derivatives (e.g., (2S,3R,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol) exhibit significant stereochemical diversity. Substituent stereochemistry dictates hydrogen-bonding patterns and 3D conformation, impacting target recognition [4] [7].
Table 3: Drug-Likeness and ADMET Properties
Property | Value | Tool | Implication |
---|---|---|---|
Lipinski’s rule violations | 0 | RDKit | Excellent oral drug potential |
Ghose/Veber filters | Passed | RDKit | Suitable for CNS drug development? |
QEDw score | 0.7216 | RDKit | High quantitative drug-likeness |
GI absorption | High | SwissADME | Efficient intestinal uptake |
BBB permeation | No | SwissADME | Excludes CNS side effects |
CYP inhibition | None (all isoforms) | SwissADME | Low drug interaction risk |
PAINS/Brenk alerts | 0 | SwissADME | No promiscuous binding motifs |
Functional group synergism enables argutone to satisfy multiple drug-likeness criteria: zero structural alerts (PAINS/Brenk), high gastrointestinal absorption, and no cytochrome P450 inhibition [1]. The ethoxymethyl group contributes to its "very soluble" classification, while hydroxyl groups facilitate high membrane permeability (Log Kp = -7.53 cm/s) [1].
Argutone was first isolated as a polyketide-derived phytochemical, likely biosynthesized via fungal or plant polyketide synthases (PKS) [1]. Early synthetic routes employed Achmatowicz rearrangement, a classic method converting furfuryl alcohols to dihydropyranones via oxidative ring expansion [7]:
Industrial synthesis later adapted Diels-Alder approaches [5]:
Table 4: Synthetic Routes to Argutone and Analogues
Method | Conditions | Yield | Advantages |
---|---|---|---|
Achmatowicz rearrangement | m-CPBA, CH₂Cl₂, 0°C → 25°C | 70% | Stereoselective; mild conditions |
Diels-Alder cyclization | 200°C, 3000 psi, 12 hr | 50–57% | Scalable; uses commodity chemicals |
Glycosylation/Rearrangement | SnCl₄, CH₂Cl₂, −78°C | 65% | Retains chirality from sugar precursors |
The compound’s discovery emerged from phytochemical screening programs targeting bioactive polyketides. Its structural assignment leveraged NMR and mass spectrometry, confirming the 2-(ethoxymethyl) substitution and 3,5-dihydroxy-4-one core [1] [7]. Contemporary applications exploit its high solubility and favorable ADMET profile for prodrug design, particularly as a hydroxyl-protecting group analogue inspired by tetrahydropyranyl (THP) ether chemistry [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7